molecular formula C17H16N2O B14466156 2-Cyclopenten-1-one, 4,5-bis(phenylamino)- CAS No. 70474-10-1

2-Cyclopenten-1-one, 4,5-bis(phenylamino)-

Cat. No.: B14466156
CAS No.: 70474-10-1
M. Wt: 264.32 g/mol
InChI Key: DWKYPXRNSJZJBM-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4,5-bis(phenylamino)- is an organic compound with the molecular formula C17H16N2O It is characterized by a cyclopentenone ring substituted with two phenylamino groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4,5-bis(phenylamino)- typically involves the reaction of cyclopentenone with aniline derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the addition of phenylamino groups to the cyclopentenone ring. The reaction conditions often require controlled temperatures and the presence of a solvent to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4,5-bis(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Cyclopenten-1-one, 4,5-bis(phenylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 4,5-bis(phenylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog without the phenylamino groups.

    4,5-Diphenylamino-2-cyclopentenone: A related compound with similar substituents but different structural arrangement.

Uniqueness

2-Cyclopenten-1-one, 4,5-bis(phenylamino)- is unique due to the presence of two phenylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

CAS No.

70474-10-1

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4,5-dianilinocyclopent-2-en-1-one

InChI

InChI=1S/C17H16N2O/c20-16-12-11-15(18-13-7-3-1-4-8-13)17(16)19-14-9-5-2-6-10-14/h1-12,15,17-19H

InChI Key

DWKYPXRNSJZJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2C=CC(=O)C2NC3=CC=CC=C3

Origin of Product

United States

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